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molecular formula C11H8N2O2S B8431455 3-Methoxy-4-(5-oxazolyl)phenyl isothiocyanate

3-Methoxy-4-(5-oxazolyl)phenyl isothiocyanate

Cat. No. B8431455
M. Wt: 232.26 g/mol
InChI Key: DGUUXVIJLOYLJO-UHFFFAOYSA-N
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Patent
US06420403B1

Procedure details

3-Methoxy-4-(5-oxazolyl)aniline, 1D, (3.50 g, 18.4 mmol) and 1,1′-thiocarbonyldi-2(2H)-pyridone (4.41 g, 18.4 mmol) in dichloromethane (100 mL) were stirred at rt for 3 h. The solvent was evaporated under vacuum, and the residue was subjected to a short column (30% AcOEt/hexane) to afford 34A (4.02 g, 94% yield) as white flakes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[C:10]1[O:14][CH:13]=[N:12][CH:11]=1)[NH2:6].[C:15](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:16]>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:6]=[C:15]=[S:16])[CH:7]=[CH:8][C:9]=1[C:10]1[O:14][CH:13]=[N:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=CC1C1=CN=CO1
Name
Quantity
3.5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C1=CN=CO1)OC
Name
Quantity
4.41 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1C1=CN=CO1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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